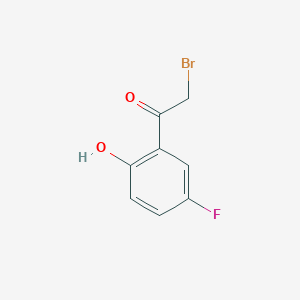

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYYHGPQMZTLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381171 | |

| Record name | 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126581-65-5 | |

| Record name | 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5'-fluoro-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, a versatile intermediate compound with significant potential in pharmaceutical and chemical research. This document collates available data on its chemical structure, physical properties, synthesis, and potential biological relevance, presented in a clear and accessible format for laboratory and development professionals.

Core Chemical Properties

This compound is a halogenated aromatic ketone. The presence of a bromine atom alpha to the carbonyl group, a fluorine atom on the phenyl ring, and a hydroxyl group ortho to the acetyl group bestows this molecule with a unique combination of reactivity and potential for biological activity.

| Property | Data | Reference |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.04 g/mol | [1] |

| CAS Number | 126581-65-5 | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 82-90 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Purity | ≥ 97% (HPLC) | [1] |

Synthesis and Purification

Representative Experimental Protocol: Bromination of 1-(5-fluoro-2-hydroxyphenyl)ethanone

Materials:

-

1-(5-fluoro-2-hydroxyphenyl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid or Chloroform

-

Sodium Bicarbonate Solution (saturated)

-

Magnesium Sulfate (anhydrous)

-

Appropriate organic solvent for recrystallization (e.g., ethanol, chloroform)

Procedure:

-

Dissolution: Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine or N-Bromosuccinimide (NBS) dropwise to the stirred solution. The reaction is typically carried out under inert atmosphere to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction mixture by pouring it into cold water.

-

Extraction: If chloroform was used as the solvent, separate the organic layer. If acetic acid was used, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Washing: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Spectroscopic Characterization

Detailed experimental spectra (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. Researchers synthesizing this compound would need to perform these analyses to confirm its structure and purity.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis. The α-bromo ketone functionality is highly reactive and susceptible to nucleophilic substitution, making it a key building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

Its reported applications are primarily in the field of medicinal chemistry, where it serves as a precursor for the synthesis of novel therapeutic agents. It has been identified as a key intermediate for compounds with potential anti-cancer and anti-inflammatory properties[1]. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidates.

Potential Biological Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. However, given its application in the development of anti-inflammatory and anti-cancer drugs, it is plausible that its derivatives may interact with key signaling pathways implicated in these diseases, such as the NF-κB or MAPK signaling pathways, which are central regulators of inflammation and cell proliferation.

Below is a hypothetical representation of a generalized inflammatory signaling pathway that could be a target for compounds derived from this intermediate.

References

Synthesis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and relevant chemical data.

Core Synthesis Strategy

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 1-(5-fluoro-2-hydroxyphenyl)ethanone, followed by a selective alpha-bromination of the ketone.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 126581-65-5 | [1][2][3] |

| Molecular Formula | C₈H₆BrFO₂ | [1][2] |

| Molecular Weight | 233.04 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 82-90 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

Table 2: Key Reagents for Synthesis

| Reagent | Role | Supplier Examples |

| p-Fluorophenol | Starting Material | Sigma-Aldrich, TCI Chemicals |

| Acetic Anhydride | Acylating Agent | Alfa Aesar, Fisher Scientific |

| Aluminum Chloride | Catalyst (Fries Rearrangement) | Acros Organics, Strem Chemicals |

| N-Bromosuccinimide (NBS) | Brominating Agent | Oakwood Chemical, Combi-Blocks |

| Bromine | Brominating Agent | J.T. Baker, VWR |

| Dichloromethane | Solvent | EMD Millipore, Pharmco-AAPER |

| Diethyl Ether | Solvent | Macron Fine Chemicals, Spectrum |

Experimental Protocols

The synthesis of this compound can be approached via two primary routes for the final bromination step: direct bromination and a protection-bromination-deprotection sequence. The latter is often preferred to avoid potential side reactions, such as bromination of the activated aromatic ring.

Step 1: Synthesis of 1-(5-fluoro-2-hydroxyphenyl)ethanone via Fries Rearrangement

This procedure is adapted from established methods for the acylation of phenols and subsequent Fries rearrangement.[4]

1. Acylation of p-Fluorophenol:

-

To a solution of p-fluorophenol (1 equivalent) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 equivalents).

-

The reaction can be catalyzed by a small amount of a strong acid like sulfuric acid or a Lewis acid.

-

Stir the mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and a saturated sodium bicarbonate solution to remove unreacted acid and anhydride. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 4-fluorophenyl acetate.

2. Fries Rearrangement:

-

To a reaction vessel, add the 4-fluorophenyl acetate (1 equivalent) and anhydrous aluminum chloride (1.2-1.5 equivalents) in a high-boiling inert solvent like nitrobenzene or without a solvent.

-

Heat the mixture to 120-160 °C for several hours. The progress of the rearrangement is monitored by TLC.

-

After cooling, the reaction mixture is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The product, 1-(5-fluoro-2-hydroxyphenyl)ethanone, is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Step 2, Option A: Direct α-Bromination of 1-(5-fluoro-2-hydroxyphenyl)ethanone

This method is a direct approach but may require careful control of reaction conditions to favor alpha-bromination over ring bromination.[5]

-

Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone (1 equivalent) in a suitable solvent such as chloroform or diethyl ether.

-

Add a brominating agent, such as N-Bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator like a catalytic amount of benzoyl peroxide or AIBN. Alternatively, bromine (1 equivalent) in a solvent can be used, sometimes with a catalytic amount of acid.[6][7]

-

The reaction mixture is stirred at a controlled temperature, often ranging from 0 °C to room temperature, and monitored by TLC for the consumption of the starting material.

-

Upon completion, the reaction is quenched, for example, with a solution of sodium thiosulfate if bromine was used.

-

The workup typically involves washing the organic layer with water and brine, drying over anhydrous magnesium sulfate, and removing the solvent under reduced pressure.

-

The crude this compound is then purified, commonly by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Step 2, Option B: Protection-Bromination-Deprotection Strategy

This multi-step approach is designed to prevent unwanted bromination on the electron-rich phenolic ring.[5]

1. Protection of the Hydroxyl Group:

-

The phenolic hydroxyl group of 1-(5-fluoro-2-hydroxyphenyl)ethanone is first protected. A common protecting group is the methoxymethyl (MOM) ether, formed by reacting the phenol with MOM-Cl in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). Other protecting groups like acetyl or benzyl can also be used.

-

The protected compound is isolated and purified.

2. α-Bromination of the Protected Ketone:

-

The protected 1-(5-fluoro-2-hydroxyphenyl)ethanone is then subjected to bromination as described in "Step 2, Option A". With the hydroxyl group protected, the alpha-position of the ketone is the primary site of reaction.

3. Deprotection:

-

The bromo-ketone is then deprotected under conditions that will not affect the bromo-acetyl moiety. For a MOM group, this is typically achieved with an acid catalyst (e.g., HCl in methanol).

-

After deprotection, the final product, this compound, is isolated and purified.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [oakwoodchemical.com]

- 3. Ethanone, 2-bromo-1-(5-fluoro-2-hydroxyphenyl)- [sobekbio.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic properties of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. This valuable chemical intermediate is a cornerstone in the development of novel pharmaceutical agents, particularly in the fields of oncology and anti-inflammatory research.[1] This document details the methodologies for its synthesis and provides a thorough analysis of its structural elucidation through various spectroscopic techniques.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.04 g/mol | [1] |

| CAS Number | 126581-65-5 | [1] |

| Melting Point | 82-90 °C | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Synonyms | 2-Bromo-5'-fluoro-2'-hydroxyacetophenone, 5-Fluoro-2-hydroxyphenacyl bromide | [1] |

Synthesis of this compound

The synthesis of the target compound is typically achieved through the alpha-bromination of its precursor, 5-fluoro-2-hydroxyacetophenone. This electrophilic substitution reaction specifically targets the methyl group adjacent to the carbonyl function.

Synthesis of the Precursor: 5-Fluoro-2-hydroxyacetophenone

A common route to synthesize 5-fluoro-2-hydroxyacetophenone involves the Fries rearrangement of p-fluorophenyl acetate. The following protocol is adapted from established methodologies.[2]

Experimental Protocol:

-

Acetylation of p-Fluorophenol: To a solution of p-fluorophenol (1 equivalent) in a suitable solvent such as acetic acid, add acetic anhydride (1.2 equivalents). The reaction can be catalyzed by a few drops of concentrated sulfuric acid.

-

Reaction Monitoring: The reaction mixture is heated and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into ice water, and the product, p-fluorophenyl acetate, is extracted with an organic solvent like diethyl ether. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Fries Rearrangement: The crude p-fluorophenyl acetate is mixed with anhydrous aluminum chloride (2.5-3 equivalents) and heated.

-

Hydrolysis: After the rearrangement is complete (monitored by TLC), the reaction mixture is cooled and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

-

Purification: The product, 5-fluoro-2-hydroxyacetophenone, is then extracted, washed, dried, and purified by recrystallization or column chromatography.

Alpha-Bromination of 5-Fluoro-2-hydroxyacetophenone

The following protocol for the alpha-bromination is based on general methods for the bromination of substituted acetophenones.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-fluoro-2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid.

-

Addition of Bromine: A solution of bromine (1.1 equivalents) in the same solvent is added dropwise to the reaction mixture at room temperature. The reaction is often catalyzed by a small amount of acid, such as a few drops of concentrated sulfuric acid.

-

Reaction Monitoring: The reaction progress is monitored by TLC. The disappearance of the starting material and the formation of the product can be visualized under UV light.

-

Work-up: Once the reaction is complete, the mixture is poured into cold water to quench any unreacted bromine. The product is then extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The organic layer is washed with a dilute solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated under reduced pressure. The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis and Purification Workflow

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic methods. While publicly available experimental spectra for this specific compound are limited, the expected data can be reliably predicted based on the analysis of its precursor and structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the bromoacetyl group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.8 - 7.5 | m | |

| -CH₂Br | 4.3 - 4.5 | s | |

| -OH | 5.0 - 6.0 | br s |

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 188 - 192 |

| C-F | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-OH | 150 - 155 |

| Aromatic C-H | 115 - 130 |

| Aromatic C (quaternary) | 110 - 140 |

| -CH₂Br | 30 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=O (carbonyl) | 1650 - 1680 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F (aryl fluoride) | 1200 - 1270 | Strong |

| C-Br (alkyl bromide) | 500 - 600 | Medium |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | m/z (relative abundance) | Description |

| [M]⁺ | 232/234 (in a 1:1 ratio) | Molecular ion peak (presence of Br) |

| [M-Br]⁺ | 153 | Loss of a bromine radical |

| [C₇H₄FO₂]⁺ | 139 | Further fragmentation |

Reaction Mechanism and Experimental Logic

The alpha-bromination of a ketone in the presence of an acid catalyst proceeds through an enol intermediate. This mechanism ensures the selective bromination at the alpha-carbon.

Acid-Catalyzed Alpha-Bromination Mechanism

References

physical and chemical characteristics of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, a versatile intermediate in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential mechanisms of action.

Core Chemical and Physical Characteristics

This compound, with the CAS number 126581-65-5, is a yellow crystalline solid.[1] It serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents targeting cancer and inflammatory diseases.[1] The presence of both fluorine and bromine substituents enhances its biological activity, making it a valuable compound in drug discovery.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.04 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 82-90 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| CAS Number | 126581-65-5 | [1] |

| Synonyms | 2-Bromo-5'-fluoro-2'-hydroxyacetophenone, 5-Fluoro-2-hydroxyphenacyl bromide | [1] |

Stability and Storage

For optimal stability, this compound should be stored at temperatures between 0-8°C.[1] It is important to keep the compound in a tightly sealed container to prevent degradation.

Synthesis and Purification

The synthesis of this compound typically involves the bromination of its precursor, 1-(5-fluoro-2-hydroxyphenyl)ethanone. The following is a representative experimental protocol adapted from the synthesis of similar α-bromo-hydroxyacetophenones.

Synthesis of 1-(5-fluoro-2-hydroxyphenyl)ethanone (Precursor)

The precursor can be synthesized from p-fluorophenol through acylation and Fries rearrangement.[2]

Bromination to this compound

This protocol is adapted from the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone.[3]

Materials:

-

1-(5-fluoro-2-hydroxyphenyl)ethanone

-

Chloroform

-

Concentrated Sulfuric Acid

-

Bromine

-

Saturated aqueous sodium bicarbonate solution

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone in chloroform at approximately 65°C (338 K).[3]

-

With stirring, add a catalytic amount of concentrated sulfuric acid to the solution.

-

After stirring for 10 minutes, add bromine dropwise to the reaction mixture.[3]

-

Continue the reaction for 5 hours.

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with chloroform.

-

Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution.[3]

-

Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[3]

Purification

The crude product can be purified by the following methods:

-

Column Chromatography: A short column chromatography using chloroform as the eluent can be employed for purification.[3]

-

Recrystallization: The purified product can be further recrystallized from a suitable solvent like chloroform to obtain the final product as a yellow crystalline solid.[3]

Synthesis and Purification Workflow

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons adjacent to the bromine atom, and the hydroxyl proton. The aromatic protons will likely appear as multiplets in the range of δ 7.0-8.0 ppm, with coupling patterns influenced by the fluorine and hydroxyl groups. The methylene protons (CH₂Br) would likely appear as a singlet around δ 4.5-5.0 ppm. The hydroxyl proton signal will be a broad singlet, and its chemical shift will be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around δ 190 ppm), the carbons of the aromatic ring, and the methylene carbon attached to bromine (around δ 30-35 ppm). The carbon signals of the aromatic ring will exhibit coupling with the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl group.

-

C-Br stretch: A band in the region of 500-600 cm⁻¹.

-

C-F stretch: An absorption band around 1000-1300 cm⁻¹.

-

Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of Br, CO, and other small fragments.

Reactivity and Biological Significance

This compound is a reactive compound due to the presence of the α-bromoketone functionality. This makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Chemical Reactivity

The α-bromo group is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is exploited in various organic reactions to introduce different functional groups.

Biological Activity and Potential Signaling Pathways

Derivatives of bromo-hydroxyacetophenones have shown significant potential as anti-inflammatory and anti-cancer agents.[1] While the specific signaling pathways for this compound are not yet fully elucidated, studies on similar compounds provide valuable insights.

For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses by inhibiting the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines.[4] This inhibition is achieved by blocking the phosphorylation of mitogen-activated protein kinase (MAPK) molecules and the nuclear translocation of nuclear factor-κB (NF-κB) subunits.[4] Given the structural similarity, it is plausible that this compound and its derivatives may exert their anti-inflammatory effects through a similar mechanism.

Potential Anti-Inflammatory Signaling Pathway

Caption: A diagram illustrating the potential mechanism of anti-inflammatory action by inhibiting the MAPK and NF-κB signaling pathways.

Conclusion

This compound is a chemical compound with significant potential in the field of medicinal chemistry and organic synthesis. Its unique combination of functional groups provides a versatile platform for the development of novel therapeutic agents. Further research into its specific biological activities and mechanisms of action is warranted to fully exploit its potential in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone molecular weight and formula

An In-depth Technical Guide on 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

This technical guide provides a comprehensive overview of the chemical properties and applications of this compound, a versatile compound of significant interest to researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a yellow crystalline solid that serves as a crucial intermediate in various synthetic processes.[1] Its chemical structure, featuring bromine and fluorine substituents, imparts unique reactivity and biological activity, making it a valuable component in medicinal chemistry.[1]

The fundamental molecular data for this compound are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C8H6BrFO2[1][2][3] |

| Molecular Weight | 233.04 g/mol [1] |

| CAS Number | 126581-65-5[1] |

| Appearance | Yellow crystalline solid[1] |

| Melting Point | 82-90 °C[1] |

| Synonyms | 2-Bromo-5'-fluoro-2'-hydroxyacetophenone, 5-Fluoro-2-hydroxyphenacyl bromide[1][2] |

Applications in Research and Development

This compound is a key building block in organic synthesis, particularly within pharmaceutical development. Its utility has been demonstrated in the synthesis of complex molecules with potential therapeutic applications.

Key Application Areas:

-

Pharmaceutical Development: This compound is a vital intermediate in the synthesis of novel pharmaceuticals, especially those targeting cancer and inflammatory diseases.[1]

-

Biochemical Research: It is employed in studies investigating the mechanisms of enzymes and receptors, contributing to the development of new therapeutic agents.[1]

-

Material Science: The compound can be integrated into polymer formulations to improve thermal stability and mechanical properties.[1]

-

Agrochemicals: Its structural properties are also relevant in the production of fine chemicals for the agrochemical industry.[1]

Logical Workflow in Drug Discovery

The following diagram illustrates the logical workflow of utilizing this compound as a foundational element in the drug discovery and development pipeline.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are typically specific to individual research studies and are found within peer-reviewed scientific literature or patents. These protocols would include precise quantities, reaction conditions (temperature, pressure, time), purification methods (such as HPLC), and analytical techniques for characterization (like NMR, LC-MS). While this guide confirms the compound's use in these applications, specific procedural details are beyond its scope. Researchers are advised to consult primary scientific literature for validated experimental methodologies.

References

Technical Guide: Spectroscopic Analysis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectral characterization of the synthetic intermediate, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. Despite a comprehensive search of publicly available scientific literature and chemical databases, specific experimental spectral data (NMR, IR, MS) for this compound could not be located. This document serves as a valuable resource by providing the known physical and chemical properties of the compound, alongside detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. These protocols are based on standard methodologies for the analysis of solid aromatic organic compounds. Furthermore, a logical workflow for the spectroscopic analysis of a novel or uncharacterized compound like the one is presented visually using a Graphviz diagram. This guide is intended to equip researchers with the necessary information to procure and interpret spectral data for this compound or structurally similar molecules.

Compound Overview

This compound is a halogenated aromatic ketone. Such compounds are of significant interest in medicinal chemistry and drug development as they often serve as versatile intermediates in the synthesis of more complex bioactive molecules. The presence of a bromine atom provides a reactive site for further functionalization, while the fluoro and hydroxyl groups can influence the compound's electronic properties and potential biological activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 126581-65-5 |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.04 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 82-90 °C |

| Purity | ≥ 97% (as determined by HPLC) |

Hypothetical Spectral Data

While experimental data is not publicly available, predicted spectral characteristics can be inferred based on the compound's structure.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | s | 1H | Ar-OH |

| ~7.6 - 7.8 | m | 1H | Ar-H |

| ~7.2 - 7.4 | m | 1H | Ar-H |

| ~6.9 - 7.1 | m | 1H | Ar-H |

| ~4.5 | s | 2H | -CH₂Br |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O |

| ~155-160 (d) | C-F |

| ~150-155 | C-OH |

| ~120-130 | Ar-C |

| ~115-120 (d) | Ar-C |

| ~30-35 | -CH₂Br |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3500 (broad) | O-H stretch |

| ~1650 | C=O stretch |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-F stretch |

| ~600-800 | C-Br stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 232/234 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 153 | [M-Br]⁺ |

| 125 | [M-Br-CO]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, FT-IR, and MS data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pasteur pipette and glass wool

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh the appropriate amount of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Gently vortex the vial to ensure the complete dissolution of the sample.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of the compound and 100-200 mg of dry KBr powder into an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Place the sample pellet into the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (~1 mg)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the compound in a suitable volatile solvent.

-

-

Instrument Setup:

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized in the ion source.

-

-

Data Acquisition:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

Technical Guide on the Safe Handling of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS No. 126581-65-5). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from publicly available data and SDSs of structurally similar compounds to provide a thorough understanding of the potential hazards and recommended safety protocols.

Compound Identification and Properties

This compound is a valuable intermediate in pharmaceutical and chemical research.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Synonyms | 5-Fluoro-2-hydroxyphenacyl bromide, 2-Bromo-5'-fluoro-2'-hydroxyacetophenone | [2] |

| CAS Number | 126581-65-5 | [2] |

| Molecular Formula | C₈H₆BrFO₂ | |

| Molecular Weight | 233.03 g/mol | |

| Appearance | Yellow crystalline solid | |

| Melting Point | 82-90 °C | |

| Hazard Codes | Xn (Harmful), C (Corrosive) | |

| Hazard Note | Corrosive, Lachrymatory, Keep Cold |

Hazard Identification and Classification

-

Skin Corrosion/Irritation: Causes severe skin burns and irritation.[3][4]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[3][4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

-

Harmful if Swallowed: Indicated by the "Xn" hazard code.

The compound is also noted to be a lachrymator, meaning it can cause tearing.

Personal Protective Equipment (PPE)

Due to the corrosive and irritant nature of this compound, stringent adherence to PPE protocols is mandatory.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and airborne particles that can cause severe eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | To prevent skin contact which can lead to severe burns and irritation. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. | To avoid inhalation of the compound which can cause respiratory tract irritation. |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Handling

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible.

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Avoidance: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] It is recommended to "Keep Cold".

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[3]

-

Labeling: Ensure containers are clearly labeled with the compound name and associated hazards.

First Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Spill and Disposal Procedures

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect: Carefully sweep or scoop up the absorbed material into a sealed container for disposal.

-

Clean: Clean the spill area thoroughly with soap and water.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

General Synthesis Protocol for Brominated Hydroxyacetophenones

The following is a general procedure for the bromination of a hydroxyacetophenone derivative, adapted from literature on similar compounds.[5] This should be performed by qualified personnel with appropriate safety measures in place.

-

Dissolution: Dissolve the starting hydroxyacetophenone in a suitable solvent (e.g., chloroform, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Bromination: While stirring, slowly add a solution of bromine in the same solvent to the reaction mixture. The reaction may be exothermic and require cooling.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC).

-

Quenching: After the reaction is complete, cool the mixture and quench with water.

-

Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent.

Diagrams

Caption: General laboratory handling workflow.

Caption: Emergency spill response procedure.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. This compound is a valuable intermediate in medicinal chemistry and drug development, and understanding its reactivity is crucial for the synthesis of novel therapeutic agents. This document details the predicted regioselectivity of common EAS reactions, provides analogous experimental protocols, and presents quantitative data from related compounds to guide synthetic strategies.

Core Concepts: Predicting Reactivity and Regioselectivity

The electrophilic aromatic substitution reactions of this compound are governed by the directing effects of the three substituents on the phenyl ring: the hydroxyl (-OH) group, the fluorine (-F) atom, and the bromoacetyl (-C(O)CH₂Br) group.

-

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. This significantly enhances the nucleophilicity of the ring, particularly at the positions ortho and para to the hydroxyl group.

-

Fluorine Atom (-F): As a halogen, fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. The deactivating inductive effect is generally stronger than the activating resonance effect, making the overall reaction slower than that of benzene.

-

Bromoacetyl Group (-C(O)CH₂Br): The bromoacetyl group is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position.

Combined Directing Effects:

In this compound, the powerful activating and ortho-, para-directing effect of the hydroxyl group is expected to be the dominant influence on the regioselectivity of electrophilic substitution. The fluorine atom also directs to the ortho and para positions, reinforcing the effect of the hydroxyl group. The bromoacetyl group, being a meta-director, will direct to positions that are meta to it.

Considering the positions on the aromatic ring relative to the substituents:

-

C3: Ortho to the -OH group and meta to the -C(O)CH₂Br group.

-

C4: Para to the -OH group and ortho to the -F group.

-

C6: Ortho to the -OH group and ortho to the -C(O)CH₂Br group.

The strong activation and ortho-, para-directing influence of the hydroxyl group will most likely direct incoming electrophiles to the C3 and C4 positions. The C6 position is sterically hindered by the adjacent bromoacetyl group. Therefore, the primary products of electrophilic substitution are predicted to be the 3-substituted and 4-substituted derivatives.

Key Electrophilic Substitution Reactions

This section details the predicted outcomes and provides analogous experimental protocols for common electrophilic substitution reactions on this compound. The provided protocols are based on reactions performed on structurally similar compounds, primarily 2-hydroxyacetophenone, and should be adapted and optimized for the specific substrate.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Given the directing effects, nitration of this compound is expected to yield a mixture of 2-Bromo-1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone and 2-Bromo-1-(5-fluoro-2-hydroxy-4-nitrophenyl)ethanone.

Predicted Reaction:

Caption: Predicted Nitration Reaction.

Experimental Protocol (Analogous to Nitration of 2-Hydroxyacetophenone):

A mixture of concentrated nitric acid and concentrated sulfuric acid is typically used as the nitrating agent. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side reactions.

| Parameter | Value/Condition |

| Starting Material | This compound |

| Reagents | Concentrated Nitric Acid (1.1 eq), Concentrated Sulfuric Acid (2 eq) |

| Solvent | Concentrated Sulfuric Acid |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Work-up | Poured onto crushed ice, filtration of precipitate |

Detailed Methodology:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (1 equivalent) in concentrated sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature between 0 °C and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

-

The isomers can be separated by column chromatography.

Halogenation (Bromination)

Halogenation involves the introduction of a halogen atom (e.g., Br) onto the aromatic ring. Similar to nitration, bromination is expected to occur at the positions ortho and para to the hydroxyl group.

Predicted Reaction:

Caption: Predicted Bromination Reaction.

Experimental Protocol (Analogous to Bromination of 4-Hydroxyacetophenone):

The choice of solvent can influence the selectivity of the reaction. Non-polar solvents tend to favor monohalogenation.

| Parameter | Value/Condition |

| Starting Material | This compound |

| Reagents | Bromine (1.1 eq) or N-Bromosuccinimide (NBS) (1.1 eq) |

| Solvent | Acetonitrile, Dichloromethane, or Carbon Tetrachloride |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-3 hours |

| Work-up | Quenching with sodium thiosulfate solution, extraction |

Detailed Methodology:

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography to separate the isomers.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The regioselectivity is temperature-dependent, with lower temperatures favoring the ortho-isomer and higher temperatures favoring the para-isomer.

Predicted Reaction:

Caption: Predicted Sulfonation Reaction.

Experimental Protocol (Analogous to Sulfonation of Phenol):

| Parameter | Value/Condition |

| Starting Material | This compound |

| Reagents | Concentrated Sulfuric Acid or Fuming Sulfuric Acid |

| Temperature | Room temperature (for ortho-isomer) or 100 °C (for para-isomer) |

| Reaction Time | Several hours |

| Work-up | Poured onto ice, neutralization, and isolation of the salt |

Detailed Methodology:

-

Carefully add this compound (1 equivalent) to concentrated sulfuric acid.

-

For the ortho-isomer, stir the mixture at room temperature. For the para-isomer, heat the mixture to 100 °C.

-

Monitor the reaction by TLC (using a suitable developing system for sulfonic acids).

-

After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., calcium carbonate or sodium hydroxide) to precipitate the sulfonic acid salt.

-

Filter the salt and wash it with a cold salt solution. The free sulfonic acid can be obtained by acidification.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally not successful on strongly deactivated rings. The presence of the deactivating bromoacetyl group and the fluorine atom, along with the potential for the Lewis acid catalyst to complex with the hydroxyl and carbonyl groups, makes Friedel-Crafts reactions challenging for this substrate. The strong activation by the hydroxyl group might enable the reaction under certain conditions, but complex product mixtures and low yields are expected. Due to these complexities, a reliable experimental protocol cannot be provided without further empirical data.

Signaling Pathways and Experimental Workflows

Logical Relationship of Directing Effects:

Caption: Directing effects of substituents.

General Experimental Workflow for Electrophilic Aromatic Substitution:

Caption: General experimental workflow.

Summary of Quantitative Data (Analogous Reactions)

The following table summarizes yields for electrophilic substitution reactions on related hydroxyacetophenone derivatives, providing an estimate of the expected efficiency for the target molecule.

| Reaction | Substrate | Reagents | Product(s) | Yield (%) | Reference |

| Nitration | 2-Hydroxyacetophenone | HNO₃, H₂SO₄ | 2-Hydroxy-3-nitroacetophenone & 2-Hydroxy-5-nitroacetophenone | 82.9 (total) | CN114394908A |

| Bromination | 4-Hydroxyacetophenone | NBS, Acetonitrile | 3-Bromo-4-hydroxyacetophenone | 94 | BenchChem Application Note |

| Sulfonation | Phenol | H₂SO₄ (conc.) | o- & p-hydroxybenzenesulfonic acid | Not specified | General Textbook |

Conclusion

The electrophilic substitution reactions of this compound are predicted to be primarily directed by the strongly activating hydroxyl group, leading to substitution at the C3 and C4 positions. While the fluorine and bromoacetyl groups modulate the overall reactivity, the ortho-, para-directing nature of the hydroxyl group is the controlling factor for regioselectivity. The provided analogous experimental protocols offer a solid starting point for synthetic efforts. However, optimization of reaction conditions will be necessary to achieve desired product distributions and yields. Further research into the specific reactivity of this molecule will be invaluable for its application in the synthesis of complex pharmaceutical compounds.

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is a key building block in synthetic organic chemistry, particularly valued in the construction of diverse heterocyclic scaffolds. Its unique trifunctional nature, possessing a phenolic hydroxyl group, an α-bromoketone moiety, and a fluorine substituent, allows for a variety of chemical transformations. This potent combination makes it an important intermediate in the synthesis of novel compounds for pharmaceutical and materials science research, with demonstrated potential in developing agents with anti-inflammatory and anti-cancer properties.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of two important classes of heterocyclic compounds: 6-Fluorobenzofurans and 6-Fluoroflavones .

I. Synthesis of 6-Fluoro-2-substituted-benzofurans

The presence of the ortho-hydroxyl group to the bromoacetyl moiety in this compound makes it an ideal precursor for the synthesis of benzofurans via intramolecular cyclization. This reaction typically proceeds under basic conditions, where the phenoxide formed acts as an intramolecular nucleophile, displacing the bromide.

Application Note:

This protocol outlines a general procedure for the synthesis of 6-fluorobenzofurans. The reaction is a straightforward and efficient method to access this privileged heterocyclic core. The choice of base and solvent can influence the reaction rate and yield. Potassium carbonate is a commonly used base that is effective and easy to handle. Acetone is a suitable solvent that facilitates the dissolution of the reactants and the progress of the reaction.

Experimental Protocol: Base-Catalyzed Intramolecular Cyclization

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone.

-

Concentrate the combined filtrate and washings under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 6-fluorobenzofuran derivative.

Quantitative Data Summary:

| Product | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |

| 6-Fluorobenzofuran-2-one | - | K₂CO₃ | Acetone | 4-6 | >90 (expected) |

Note: The yield is an expected value based on similar reactions with related substrates. Experimental optimization may be required.

Caption: Intramolecular cyclization pathway to 6-fluorobenzofurans.

II. Synthesis of 6-Fluoroflavones

Flavones are a class of flavonoids that can be synthesized from o-hydroxyacetophenones through various methods, including the Allan-Robinson reaction and the Kostanecki-Robinson reaction.[2][3] A common modern approach involves the initial formation of a 2'-hydroxychalcone, which then undergoes oxidative cyclization to the flavone.

Application Note:

This two-step protocol describes the synthesis of 6-fluoroflavones starting from this compound. The first step is a Claisen-Schmidt condensation to form a 2'-hydroxychalcone. The subsequent step is an oxidative cyclization using iodine in DMSO, a widely used and effective method for this transformation. This approach allows for the introduction of various substituents on the B-ring of the flavone scaffold by choosing the appropriate benzaldehyde derivative.

Experimental Protocol: Two-Step Synthesis of 6-Fluoroflavones

Step 1: Synthesis of 6-Fluoro-2'-hydroxychalcones

Materials:

-

This compound

-

Substituted benzaldehyde (1.0 eq)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Stirring vessel

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol in a stirring vessel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium hydroxide in ethanol to the cooled mixture with vigorous stirring.

-

Continue stirring at low temperature for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water until neutral, and dry. The crude chalcone may be used directly in the next step or purified by recrystallization.

Step 2: Oxidative Cyclization to 6-Fluoroflavones

Materials:

-

6-Fluoro-2'-hydroxychalcone from Step 1

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Heating mantle

Procedure:

-

Dissolve the 6-fluoro-2'-hydroxychalcone (1.0 eq) in DMSO in a round-bottom flask.

-

Add a catalytic amount of iodine (0.1 - 0.3 eq).

-

Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude flavone by column chromatography or recrystallization.

Quantitative Data Summary:

| Product (Flavone) | Benzaldehyde Reactant | Overall Yield (%) |

| 6-Fluoroflavone | Benzaldehyde | 70-85 (expected) |

| 6-Fluoro-4'-methoxyflavone | 4-Methoxybenzaldehyde | 70-85 (expected) |

| 6-Fluoro-3',4'-dimethoxyflavone | 3,4-Dimethoxybenzaldehyde | 65-80 (expected) |

Note: The yields are expected values based on similar reported syntheses. Experimental optimization may be required.

Caption: Two-step synthesis of 6-fluoroflavones.

Conclusion

This compound serves as a highly valuable and versatile precursor for the synthesis of fluorinated heterocyclic compounds. The protocols detailed herein for the preparation of 6-fluorobenzofurans and 6-fluoroflavones demonstrate straightforward and efficient methodologies for accessing these important molecular scaffolds. These application notes provide a solid foundation for researchers in drug discovery and materials science to explore the rich chemistry of this powerful synthetic building block. Further exploration of its reactivity with various nucleophiles and reaction partners is anticipated to yield a wide array of novel and potentially bioactive heterocyclic molecules.

References

Application Notes and Protocols: Reactions of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility and biological relevance of reactions involving 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone and various nucleophiles. This versatile building block is a key intermediate in the synthesis of heterocyclic compounds, particularly 6-fluorobenzofuran derivatives, which have shown significant potential as anticancer agents.[1][2][3][4]

Introduction

This compound is a highly reactive α-haloketone that serves as a valuable precursor in pharmaceutical and medicinal chemistry.[5] Its structure, featuring a reactive bromo group adjacent to a carbonyl and a phenolic hydroxyl group, allows for a variety of chemical transformations. The primary reaction of this compound involves nucleophilic substitution at the α-carbon, displacing the bromide ion. This initial reaction is often followed by an intramolecular cyclization, leveraging the proximate hydroxyl group to form heterocyclic scaffolds.

A particularly noteworthy application is the synthesis of 6-fluorobenzofuran derivatives. These compounds have garnered significant interest due to their potent anticancer activities, which are often attributed to their ability to interfere with critical cellular signaling pathways.[1][3][6][7][8]

Reaction with Nucleophiles: Synthesis of α-Substituted Ketones

The primary reaction of this compound is a bimolecular nucleophilic substitution (SN2) reaction. Various nucleophiles, including primary and secondary amines, thiols, and azide ions, can be employed to displace the bromide, leading to the formation of the corresponding α-substituted ketones.

General Reaction Scheme:

References

- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Design, synthesis, and evaluation of benzofuran derivatives as novel anti-pancreatic carcinoma agents via interfering the hypoxia environment by targeting HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Alkylation using 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive α-bromo ketone and a phenolic hydroxyl group, allows for the facile introduction of a substituted phenacyl moiety onto a variety of nucleophiles. This N-alkylation reaction is a cornerstone for the synthesis of a diverse range of biologically active molecules, including those with potential anti-cancer and anti-inflammatory properties.[1] The presence of the fluorine atom can further enhance the pharmacological properties of the resulting compounds.

These application notes provide detailed protocols for the N-alkylation of primary and secondary amines using this compound, guidance on reaction optimization, and an overview of the potential applications of the resulting products.

Chemical Properties and Reactivity

This compound is a yellow crystalline solid. The key to its reactivity lies in the α-bromo ketone moiety, which is highly susceptible to nucleophilic attack at the carbon atom bearing the bromine. The adjacent carbonyl group activates this position, making it an excellent electrophile for SN2 reactions with primary and secondary amines.

A critical consideration in reactions involving this reagent is the phenolic hydroxyl group. Its acidity requires careful selection of the base to avoid deprotonation and potential O-alkylation as a side reaction. In many cases, a non-nucleophilic organic base or an inorganic base with carefully controlled stoichiometry is sufficient. However, for certain substrates or reaction conditions, protection of the hydroxyl group may be necessary to achieve high yields and purity of the desired N-alkylated product.

Applications in Drug Discovery

The N-alkylated products derived from this compound are valuable intermediates in the synthesis of novel therapeutic agents. The core structure is found in compounds investigated for various biological activities. For instance, derivatives of 2-amino-1-(hydroxyphenyl)ethanone have been explored as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Primary and Secondary Amines

This protocol describes a general method for the N-alkylation of a variety of primary and secondary amines with this compound.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amine (1.2 equivalents) in acetonitrile or DMF (10 mL per mmol of the bromo-ketone) in a round-bottom flask, add potassium carbonate (1.5 equivalents) or triethylamine (2.0 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: N-Alkylation with Protection of the Phenolic Hydroxyl Group

For sensitive substrates or to minimize O-alkylation, protection of the phenolic hydroxyl group is recommended. A common protecting group for phenols is the benzyl group, which can be removed under mild hydrogenolysis conditions.

Step 2a: Protection of this compound

-

Dissolve this compound (1.0 equivalent) in acetone.

-

Add potassium carbonate (1.5 equivalents) and benzyl bromide (1.2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the resulting 1-(2-(benzyloxy)-5-fluorophenyl)-2-bromoethanone by column chromatography.

Step 2b: N-Alkylation of the Protected Ketone

-

Follow the procedure outlined in Protocol 1 , using the protected bromo-ketone from Step 2a as the starting material.

Step 2c: Deprotection of the Phenolic Hydroxyl Group

-

Dissolve the N-alkylated product from Step 2b in ethanol or methanol.

-

Add Palladium on carbon (10% w/w, catalytic amount).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected N-alkylated product.

Data Presentation

The following table summarizes representative yields obtained for the N-alkylation of various amines with 2-bromo-1-(hydroxyphenyl)ethanone derivatives under conditions similar to those described in Protocol 1. Please note that yields can vary depending on the specific substrate and reaction conditions.

| Entry | Amine Substrate | Product | Yield (%) |

| 1 | Aniline | 2-Anilino-1-(5-fluoro-2-hydroxyphenyl)ethanone | 75-85 |

| 2 | Benzylamine | 2-(Benzylamino)-1-(5-fluoro-2-hydroxyphenyl)ethanone | 80-90 |

| 3 | Morpholine | 1-(5-Fluoro-2-hydroxyphenyl)-2-morpholinoethanone | 85-95 |

| 4 | Piperidine | 1-(5-Fluoro-2-hydroxyphenyl)-2-(piperidin-1-yl)ethanone | 88-97 |

| 5 | N-Methylaniline | 1-(5-Fluoro-2-hydroxyphenyl)-2-(methyl(phenyl)amino)ethanone | 70-80 |

Visualizations

The following diagrams illustrate the general reaction workflow and a potential signaling pathway that could be targeted by the synthesized compounds.

Caption: General workflow for the N-alkylation reaction.

Caption: Potential inhibition of the RAF/MEK/ERK signaling pathway.

References

Application Notes and Protocols for the Synthesis of Benzofuran Derivatives from 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-fluorobenzofuran derivatives, commencing from the readily available starting material, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. The primary synthetic strategy detailed is a base-mediated intramolecular cyclization, a robust and efficient method for the construction of the benzofuran core. This process, an intramolecular variant of the Williamson ether synthesis, offers a straightforward route to functionalized benzofurans, which are pivotal structural motifs in numerous pharmacologically active compounds. This guide includes a comparative analysis of reaction conditions, detailed step-by-step protocols, and visual aids to facilitate understanding and implementation in a laboratory setting.

Introduction

Benzofuran and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant biological activities. They form the core structure of many natural products and synthetic drugs with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The synthesis of substituted benzofurans is, therefore, a subject of considerable interest in medicinal chemistry and drug development.

The starting material, this compound, is an ideal precursor for the synthesis of 5-fluorinated benzofuran derivatives. The fluorine substituent can enhance the metabolic stability and pharmacokinetic properties of the resulting molecules. The key synthetic transformation is an intramolecular cyclization of this 2'-hydroxy-α-bromoacetophenone derivative, which can be effectively promoted by a suitable base.

Reaction Scheme and Mechanism

The fundamental reaction involves the deprotonation of the phenolic hydroxyl group by a base, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the carbon bearing the bromine atom. This intramolecular S_N2 reaction, also known as an intramolecular Williamson ether synthesis, results in the formation of the furan ring fused to the benzene ring.

Data Presentation: Comparison of Reaction Conditions